molecular formula C23H22O4 B1586932 Ethyl 3,5-bis(benzyloxy)benzoate CAS No. 50841-46-8

Ethyl 3,5-bis(benzyloxy)benzoate

Cat. No. B1586932
CAS RN: 50841-46-8
M. Wt: 362.4 g/mol
InChI Key: RQXAEHUFPQJLDD-UHFFFAOYSA-N
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Description

Ethyl 3,5-bis(benzyloxy)benzoate is a chemical compound with the molecular formula C23H22O4 . It is an impurity of Terbutaline, which is a β-Adrenergic receptor agonist and could be used as a bronchodilator agent .


Synthesis Analysis

The synthesis of Ethyl 3,5-bis(benzyloxy)benzoate involves several steps . The process typically starts with ethyl-3,5-dihydroxybenzoate, which reacts with benzyl bromide in the presence of potassium carbonate in acetonitrile . The reaction is carried out under an inert atmosphere and reflux conditions for 24 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-bis(benzyloxy)benzoate consists of a benzoate core with two benzyloxy groups attached at the 3 and 5 positions . The molecular weight of the compound is 362.425 .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring, such as those in Ethyl 3,5-bis(benzyloxy)benzoate, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .

Scientific Research Applications

  • Coordination Polymers and Photophysical Properties : Ethyl 3,5-bis(benzyloxy)benzoate derivatives have been used to support lanthanide coordination compounds, which exhibit interesting photophysical properties. For example, complexes synthesized from similar compounds displayed luminescence efficiencies and were explored for potential applications in light harvesting chromophores (Sivakumar et al., 2011).

  • Catalysis and Polymerization : In the field of polymer chemistry, compounds like Ethyl 3,5-bis(benzyloxy)benzoate have been utilized in Ziegler-Natta catalysts for polymerization processes. They serve as internal and external donors in these catalysts, influencing the stereoregularity and effectiveness of the catalytic system (Sacchi et al., 1991).

  • Supramolecular Chemistry : Such compounds have applications in the construction of supramolecular structures, including liquid-crystalline networks. These are built by self-assembly of multifunctional hydrogen-bonding molecules derived from Ethyl 3,5-bis(benzyloxy)benzoate and similar compounds (Kihara et al., 1996).

  • Nonlinear Optical Polymers : Research has explored the synthesis of nonlinear optically active compounds from Ethyl 3,5-bis(benzyloxy)benzoate derivatives. These compounds are integrated into the side chain of epoxy amine oligomers, contributing to developments in materials with nonlinear optical properties (Nazmieva et al., 2018).

  • research demonstrates the utility of these compounds in biochemical applications, specifically in enzyme mimicking and catalysis (Daumann et al., 2012).
  • Coating Applications : Ethyl 3,5-bis(benzyloxy)benzoate derivatives have been utilized in the synthesis of various coating materials. For instance, their derivatives were employed in the development of epoxy-based curing agents for coatings, demonstrating improved properties like scratch hardness, flexibility, and impact strength (Baraiya et al., 1997; Baraiya et al., 1998; Patel et al., 1998).

  • Pharmaceutical Research : In pharmaceutical research, derivatives of Ethyl 3,5-bis(benzyloxy)benzoate have been isolated from natural sources and evaluated for various biological activities. For example, new benzoate derivatives isolated from marine-derived fungi showed inhibitory activities against certain bacterial strains (Wang et al., 2017).

Future Directions

The future directions for research on Ethyl 3,5-bis(benzyloxy)benzoate could involve further exploration of its synthesis, properties, and potential applications. Given its relationship to Terbutaline, a β-Adrenergic receptor agonist, it may have potential uses in medical or pharmaceutical research .

properties

IUPAC Name

ethyl 3,5-bis(phenylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O4/c1-2-25-23(24)20-13-21(26-16-18-9-5-3-6-10-18)15-22(14-20)27-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXAEHUFPQJLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198882
Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-bis(benzyloxy)benzoate

CAS RN

50841-46-8
Record name Ethyl 3,5-bis(phenylmethoxy)benzoate
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Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Record name Ethyl 3,5-bis(benzyloxy)benzoate
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Synthesis routes and methods

Procedure details

To a solution of ethyl-3,5-dihydroxy benzoate, 3 (16.8 g, 92 mmol) in acetone (350 mL) were added potassium carbonate (27.6 g, 200 mmol) and benzyl bromide (23.8 mL, 200 mmol) and stirred at room temperature for 9 h. Reaction mixture was filtered, concentrated on rotavapor and the crude product purified by column chromatography to afford 8. Yield 24.7 g (74%); mp 63-65° C.; MS (FAB) 363 (M++1); IR (KBr) 1824, 1708; 1H NMR (200 MHz, CDCl3) δ 7.34-7.35 (m, 10H), 7.30 (d, J=2.3 Hz, 2H), 6.79 (t, J=2.2 Hz, 1H), 5.07 (s, 4H), 4.36 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H).
[Compound]
Name
ethyl-3,5-dihydroxy benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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